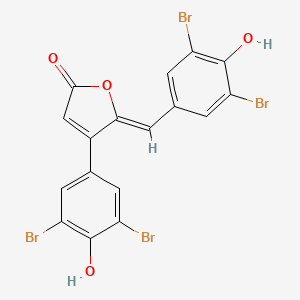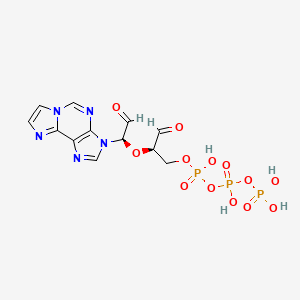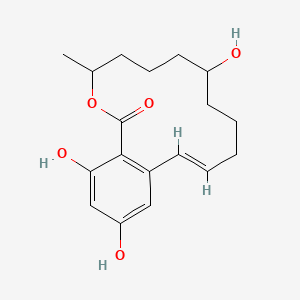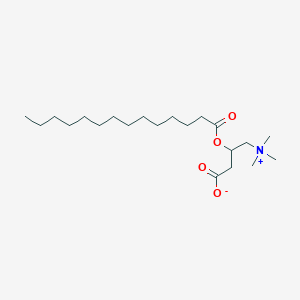
Rubrolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubrolide A is a natural product found in Botryllus with data available.
Scientific Research Applications
1. Photosynthesis Inhibition and Herbicidal Potential
Rubrolide analogues have been extensively studied for their potential as herbicides targeting the photosynthesis apparatus. Investigations into various rubrolide analogues have shown efficient inhibition of the photosynthetic process. Some active rubrolide analogues act as Hill reaction inhibitors, interacting with the D1 protein at the reducing side of PSII. This suggests their utility in developing new herbicides (Varejão et al., 2015); (Barbosa et al., 2012).
2. Synthesis and Pharmacological Potential
Rubrolide L, a derivative of rubrolide, has been synthesized for its role as a potent inhibitor of human aldose reductase, indicating its significance in medical research and drug development (Boukouvalas & McCann, 2010).
3. Antiviral and Antibacterial Properties
Several studies have explored rubrolide analogues for their antiviral and antibacterial properties. For instance, rubrolide R demonstrated significant antiviral activity against influenza viruses (Schacht et al., 2017). Additionally, rubrolide O has shown promising anti-inflammatory properties, further broadening its pharmacological applications (Pearce et al., 2007).
4. Antioxidant and Anti-Inflammatory Activity
Rubrolide derivatives have been identified for their antioxidation potential and anti-influenza A virus activity. These compounds also exhibited low cytotoxicity, making them potential candidates for therapeutic applications (Zhu et al., 2013). Furthermore, some rubrolides have shown good inhibitory activity against nitric oxide production, indicating their potential as anti-inflammatory agents (Damodar et al., 2017).
5. Biofilm Formation Inhibition
Rubrolide lactam analogues have demonstrated significant biofilm inhibition activity against pathogenic bacteria, indicating their potential as novel antimicrobial agents (Miranda et al., 2018).
properties
Product Name |
Rubrolide A |
|---|---|
Molecular Formula |
C17H8Br4O4 |
Molecular Weight |
595.9 g/mol |
IUPAC Name |
(5Z)-4-(3,5-dibromo-4-hydroxyphenyl)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C17H8Br4O4/c18-10-1-7(2-11(19)16(10)23)3-14-9(6-15(22)25-14)8-4-12(20)17(24)13(21)5-8/h1-6,23-24H/b14-3- |
InChI Key |
RQFYDYMMVXKTBY-BNNQUZSASA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O)Br)/C=C\2/C(=CC(=O)O2)C3=CC(=C(C(=C3)Br)O)Br |
SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=C2C(=CC(=O)O2)C3=CC(=C(C(=C3)Br)O)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=C2C(=CC(=O)O2)C3=CC(=C(C(=C3)Br)O)Br |
synonyms |
rubrolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'a,9'-Dihydroxy-3'-methyl-1,1',2',3,3',4',4'a,5'-octahydrospiro[indene-2,6'-[4,12]methano[1]benzofuro[3,2-e]isoquinolin]-7'(7'aH)-one](/img/structure/B1233222.png)




![[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino N-phenylcarbamate](/img/structure/B1233233.png)


![1-(4-Chlorophenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanone](/img/structure/B1233238.png)



